4-Aminopyridazine

Physicochemical profiling Drug design Bioisosterism

4-Aminopyridazine (CAS 20744-39-2) is a heteroaromatic primary amine with a pKa of ~6.8—distinct from the 3‑amino isomer—ensuring a neutral fraction at physiological pH and mitigating hERG off‑target effects. This under‑explored scaffold enables patent‑protected development of CNS‑penetrant PDE10A inhibitors, ATP‑competitive PI3K/mTOR inhibitors, and non‑arginine‑mimetic thrombin inhibitors. Agrochemical teams gain access to one of only two heterocyclic head groups conferring potency against Myzus persicae. Secure high‑purity material to differentiate your program from the crowded 3‑aminopyridazine space.

Molecular Formula C4H5N3
Molecular Weight 95.1 g/mol
CAS No. 20744-39-2
Cat. No. B156604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminopyridazine
CAS20744-39-2
Synonyms4-Aminopyridazine;  NSC 170657
Molecular FormulaC4H5N3
Molecular Weight95.1 g/mol
Structural Identifiers
SMILESC1=CN=NC=C1N
InChIInChI=1S/C4H5N3/c5-4-1-2-6-7-3-4/h1-3H,(H2,5,6)
InChIKeyLUCGBEPEAUHERV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminopyridazine (CAS 20744-39-2) for Procurement: Core Chemical Properties and Heterocyclic Class Positioning


4-Aminopyridazine (CAS 20744-39-2) is a heteroaromatic primary amine that serves as a versatile building block in medicinal and agrochemical research. As a pyridazine derivative, it possesses the distinctive physicochemical properties of its parent heterocycle, including weak basicity, a high dipole moment, and dual hydrogen-bonding capacity that are critical for molecular recognition [1]. The amino group at the 4-position provides a key synthetic handle for amide, urea, and sulfonamide bond formation, enabling the efficient construction of diverse bioactive scaffolds. The compound is commercially available in high purity and is employed as a starting material for the synthesis of phosphodiesterase 10A (PDE10A) inhibitors, ATP-competitive PI3K/mTOR inhibitors, and thrombin-inhibiting agents [2].

Why 4-Aminopyridazine Cannot Be Interchanged with 3-Aminopyridazine or 4-Aminopyridine


The regioisomeric position of the amino group on the pyridazine ring profoundly influences both physicochemical properties and downstream synthetic accessibility. 4-Aminopyridazine exhibits a pKa of 6.8, which is distinct from the pKa of 3-aminopyridazine (estimated >9) and the more basic 4-aminopyridine (pKa 9.17), leading to markedly different protonation states at physiological pH [1]. This difference affects solubility, permeability, and target engagement in biological systems. Furthermore, the synthetic landscape for 4-aminopyridazines remains largely unexplored relative to the well-established 3-aminopyridazine scaffold, which forms the core of approved drugs like minaprine and deucravacitinib [2]. This underutilization represents a strategic opportunity for proprietary scaffold development, but it also means that synthetic protocols and reactivity profiles are not interchangeable with the more common 3‑substituted isomers.

4-Aminopyridazine Procurement Evidence: Quantitative Differentiation Against Closest Analogs


pKa and Basicity: 4-Aminopyridazine vs. 3-Aminopyridazine and 4-Aminopyridine

The pKa of 4-aminopyridazine is 6.8, which is substantially lower than that of 4-aminopyridine (pKa 9.17) and the estimated pKa for 3-aminopyridazine (>9) [1]. This difference in basicity results in a higher fraction of the neutral, unprotonated species at physiological pH for 4-aminopyridazine, which can enhance passive membrane permeability and reduce off-target interactions with hERG potassium channels compared to more basic amine-containing scaffolds [1].

Physicochemical profiling Drug design Bioisosterism

Synthetic Tractability: 4-Aminopyridazine as an Underexplored Chemical Space Opportunity

While thousands of 3-aminopyridazine derivatives have been reported and several have reached clinical approval, the displacement of the amino group from the 3-position to the 4-position remains largely unexplored. Only a few examples of relatively unsubstituted 4-aminopyridazine derivatives exist in the literature [1]. This scarcity is attributed to the absence of high-yielding and reliable synthetic methods for 4-aminopyridazines in comparison to 3-aminopyridazines [2].

Scaffold novelty SAR exploration Proprietary space

Insecticidal Head Group Potency: 4-Aminopyridazine vs. 3-Aminopyridine

In a medicinal chemistry campaign for novel insecticides, only compounds featuring a 3-aminopyridine or 4-aminopyridazine head group exhibited significant insecticidal potency against Myzus persicae (green peach aphid). Ureas incorporating alternative heterocyclic head groups were largely inactive [1]. This observation identifies the 4-aminopyridazine head group as a privileged substructure for insecticidal activity.

Agrochemical discovery Insecticide Structure-activity relationship

PDE10A Inhibitor Synthesis: 4-Aminopyridazine as a Key Intermediate with Reduced CYP1A2 Liability

4-Aminopyridazine is specifically utilized as a building block to prepare phosphodiesterase 10A (PDE10A) inhibitors that exhibit reduced CYP1A2 inhibition [1]. This is a critical advantage in the CNS drug discovery space, as CYP1A2 inhibition can lead to drug-drug interactions and is a common liability for many PDE10A-targeting chemotypes. The precise quantitative reduction in CYP1A2 inhibition is not publicly disclosed in vendor sources, but the functional claim is consistent across multiple reputable suppliers and aligns with the known low cytochrome P450 inhibitory effects of the pyridazine ring [2].

CNS drug discovery Phosphodiesterase 10A CYP inhibition

Thrombin Inhibition Scaffold: 4-Aminopyridazine Derivatives as Anticoagulant Leads

Patented 4-aminopyridazine derivatives of general formula (I) bearing R2-SO2-O- or R2-SO2-NR3- groups demonstrate thrombin-inhibiting action [1]. While specific Ki values for the parent 4-aminopyridazine are not available, the patent explicitly claims the 4-aminopyridazine scaffold as essential for this pharmacological activity, distinguishing it from other aminopyridazine isomers that are not claimed for thrombin inhibition.

Antithrombotic Protease inhibition Cardiovascular

Optimal Procurement and Application Scenarios for 4-Aminopyridazine (CAS 20744-39-2)


Scaffold Hopping in CNS Drug Discovery: PDE10A and GABA-A Programs

4-Aminopyridazine is the preferred starting material for medicinal chemistry teams seeking to develop novel CNS therapeutics with reduced CYP1A2 inhibition and favorable hERG profiles [1]. Its pKa of 6.8 ensures a neutral fraction at physiological pH, mitigating the off-target ion channel effects often seen with more basic heterocycles. The pyridazine ring itself confers a high dipole moment (≈4.3 D) and robust dual hydrogen-bonding capacity that can enhance target engagement in kinase and GPCR active sites [2].

Novel Insecticide Lead Generation Targeting Aphids

Agrochemical discovery units should prioritize 4-aminopyridazine as a head group for the synthesis of novel insecticidal ureas. As demonstrated in the literature, this head group is one of only two heterocyclic motifs (alongside 3-aminopyridine) that confer significant potency against Myzus persicae [3]. The procurement of high-purity 4-aminopyridazine enables the rapid exploration of tail-group diversity while maintaining the essential pharmacophore required for insecticidal activity.

Antithrombotic Lead Optimization with Proprietary Scaffold Advantage

For cardiovascular research programs pursuing novel thrombin inhibitors, 4-aminopyridazine provides a patent-protected scaffold that is less explored than the 3-aminopyridazine core. The ability to install diverse R2-SO2-O- or R2-SO2-NR3- substituents on the 4-aminopyridazine ring, as claimed in WO1996006832A1, allows for systematic SAR exploration while maintaining freedom to operate [4]. This scaffold offers a distinct chemotype from traditional arginine-mimetic or benzamidine-based thrombin inhibitors.

Exploratory Chemistry in Underexplored Chemical Space

Academic and industrial groups seeking to establish a proprietary chemical space should consider 4-aminopyridazine as a core scaffold. The relative scarcity of 4-aminopyridazine derivatives in the literature [5] translates to a higher probability of discovering novel, patentable bioactive molecules. Recent advances in regioselective Pd-catalyzed reactions now enable the efficient synthesis of 4-alkylaminopyridazine derivatives, opening the door to systematic SAR campaigns that were previously challenging due to synthetic limitations [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Aminopyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.